molecular formula C15H9F3N2O7 B14653132 Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate CAS No. 51282-78-1

Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate

Cat. No.: B14653132
CAS No.: 51282-78-1
M. Wt: 386.24 g/mol
InChI Key: MDNSEDCFRRLBKJ-UHFFFAOYSA-N
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Description

Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of nitro groups and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate typically involves the nitration of methyl benzoate derivatives. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, electron transfer, and nucleophilic attack. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes .

Comparison with Similar Compounds

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate
  • Methyl 4-nitro-2-(trifluoromethyl)benzoate
  • 2-Nitro-4-(trifluoromethyl)phenol

Comparison: Compared to similar compounds, it offers a distinct combination of electronic and steric effects that can be leveraged in various chemical and biological contexts .

Properties

CAS No.

51282-78-1

Molecular Formula

C15H9F3N2O7

Molecular Weight

386.24 g/mol

IUPAC Name

methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate

InChI

InChI=1S/C15H9F3N2O7/c1-26-14(21)10-7-9(3-4-11(10)19(22)23)27-13-5-2-8(15(16,17)18)6-12(13)20(24)25/h2-7H,1H3

InChI Key

MDNSEDCFRRLBKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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